molecular formula C17H9F6N5O B10947943 5-Methyl-7-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine

5-Methyl-7-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B10947943
M. Wt: 413.28 g/mol
InChI Key: KYIIQLZELBWXGZ-UHFFFAOYSA-N
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Description

2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, substituted with methyl and trifluoromethyl groups, and an oxadiazole ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of methyl and trifluoromethyl groups: The methylation and trifluoromethylation can be achieved using methyl iodide and trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole
  • 2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and trifluoromethyl groups enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C17H9F6N5O

Molecular Weight

413.28 g/mol

IUPAC Name

2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H9F6N5O/c1-8-5-12(17(21,22)23)28-13(24-8)7-11(27-28)15-26-25-14(29-15)9-3-2-4-10(6-9)16(18,19)20/h2-7H,1H3

InChI Key

KYIIQLZELBWXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=NN=C(O3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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